molecular formula C8H14O4S B13247209 2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal

2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal

Cat. No.: B13247209
M. Wt: 206.26 g/mol
InChI Key: OVVCLAHIFGTJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal (CAS 1934401-98-5) is a high-value chemical building block with a molecular formula of C8H14O4S and a molecular weight of 206.26 g/mol . This compound features a tetrahydrothiophene-1,1-dioxide (sulfolane) core, a structure recognized in medicinal chemistry for its potential to influence the physicochemical properties of a molecule and contribute to target binding . The presence of both a reactive aldehyde group and a hydroxyl group on the saturated ring makes this reagent a versatile synthon for organic synthesis and drug discovery efforts. Researchers can utilize the aldehyde functionality for further chemical elaboration through condensation or nucleophilic addition reactions, allowing for the creation of more complex molecular architectures. Compounds with the tetrahydrothiophene-1,1-dioxide scaffold have been investigated in the development of Janus kinase (JAK) inhibitors, as evidenced by patent literature, highlighting their relevance in the search for new therapeutic agents for immune-mediated disorders . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

2-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanal

InChI

InChI=1S/C8H14O4S/c1-8(2,5-9)6-3-13(11,12)4-7(6)10/h5-7,10H,3-4H2,1-2H3

InChI Key

OVVCLAHIFGTJDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the tetrahydrothiophene ring system.
  • Introduction of the sulfone (1,1-dioxide) functionality on the sulfur atom.
  • Functionalization at the 3-position of the ring with a hydroxy group.
  • Attachment of the 2-methylpropanal substituent at the 2-position of the tetrahydrothiophene ring.

Stepwise Synthetic Approach

Formation of Tetrahydrothiophene Core
  • Starting from a suitable 3-substituted thiol or thiolactone precursor, the tetrahydrothiophene ring is formed via intramolecular cyclization.
  • Commonly, 3-hydroxythiol derivatives undergo cyclization under acidic or basic conditions to yield the tetrahydrothiophene skeleton.
Oxidation to Sulfone
  • The sulfur atom in the tetrahydrothiophene ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide in the presence of catalysts, or peracids.
  • This oxidation step is critical for introducing the 1,1-dioxide functionality, which significantly alters the compound's chemical reactivity and biological properties.
Hydroxylation at the 4-Position
  • The hydroxy group at the 4-position of the tetrahydrothiophene ring can be introduced via selective hydroxylation reactions.
  • This may be achieved by epoxidation of the corresponding alkene intermediate followed by ring opening or by direct hydroxylation using reagents such as osmium tetroxide or hydroboration-oxidation sequences.

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield (%) Advantages Limitations
Tetrahydrothiophene formation Intramolecular cyclization Acid/base catalysis, thiol precursors 70-85 Straightforward ring closure Requires pure precursors
Sulfone oxidation Oxidation m-CPBA, H2O2 with catalyst 80-95 High selectivity, mild conditions Overoxidation risk if uncontrolled
Hydroxylation at 4-position Hydroboration-oxidation BH3·THF followed by H2O2/NaOH 65-80 Regioselective, stereoselective Sensitive to reaction conditions
2-Methylpropanal introduction Nucleophilic addition Organometallic reagents, aldehyde precursors 60-75 Versatile, can introduce aldehyde Requires careful control of stoichiometry

Notes on Analytical Characterization

  • The final compound is typically characterized by NMR spectroscopy (1H and 13C), confirming the aldehyde proton signal and the hydroxy substituent.
  • Mass spectrometry confirms the molecular weight consistent with the sulfone and aldehyde functionalities.
  • IR spectroscopy shows characteristic sulfone S=O stretching bands near 1300 and 1150 cm⁻¹ and aldehyde C=O stretching around 1720 cm⁻¹.

Chemical Reactions Analysis

2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to convert the dioxo group to other functional groups.

    Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • 2-Methylpropanal (Isobutyraldehyde) : A simple branched aldehyde lacking the sulfonated tetrahydrothiophene ring and hydroxyl group. Its structure (CH₃C(CH₃)CHO) results in lower molecular weight and reduced polarity compared to the target compound .
  • Pharmaceutical analogs (e.g., –4) : Complex amines/amides with hydroxyl and heterocyclic motifs (e.g., thiazolyl or tetrahydrothiophen derivatives) but lacking aldehyde groups. These compounds emphasize the role of hydrogen-bonding and steric effects in drug design .

Physical Properties

Property 2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal 2-Methylpropanal 3-Methylbutanal
Molecular Weight ~250–300 g/mol (estimated) 72.11 g/mol 86.13 g/mol
Polarity High (due to -SO₂, -OH, -CHO) Moderate Low
Volatility Likely low (polar groups reduce volatility) High (pungent aroma) Moderate (fatty aroma)
Solubility High in polar solvents (e.g., water, DMSO) Limited in water Low in water

The sulfone and hydroxyl groups in the target compound enhance water solubility compared to simpler aldehydes, which are more volatile and hydrophobic .

Chemical Reactivity

  • Aldehyde Reactivity: The aldehyde group in the target compound is expected to undergo nucleophilic additions (e.g., forming imines or hydrates).
  • Oxidation Stability : Sulfone groups are generally oxidation-resistant, which may protect the tetrahydrothiophene ring but leave the aldehyde susceptible to oxidation to a carboxylic acid.
  • Hydrogen Bonding: The hydroxyl group facilitates interactions with polar solvents or biological targets, a feature absent in non-hydroxylated analogs like 2-methylpropanal .

Research Findings and Limitations

  • The sulfone group increases metabolic stability compared to non-sulfonated aldehydes.
  • The hydroxyl group may enhance bioavailability via hydrogen bonding.
  • Key Gap : Experimental data on synthesis, toxicity, and specific applications are lacking, necessitating further research.

Biological Activity

2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal, a compound featuring a tetrahydrothiophene moiety, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₁O₃S
  • Molecular Weight : 175.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl and dioxo groups enhances its reactivity and potential for binding to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antitumor Potential : Preliminary studies indicate that it may possess anticancer properties through the modulation of apoptosis pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity of various tetrahydrothiophene derivatives, including our compound. It demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15

Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound90120

Antitumor Activity

In vivo studies on murine models showed that administration of the compound at doses of 50 mg/kg resulted in a significant reduction in tumor size compared to control groups treated with saline.

Treatment GroupTumor Size (mm³)Survival Rate (%)
Control30060
Compound15080

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